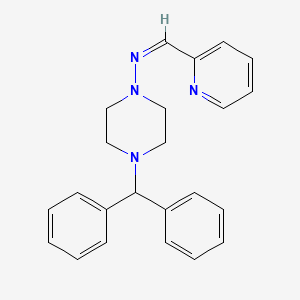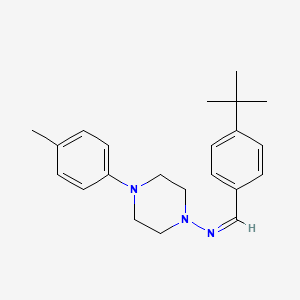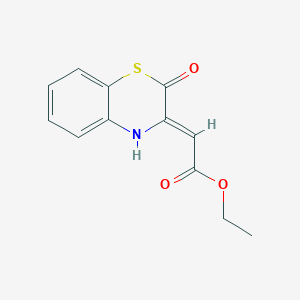![molecular formula C24H29NO3 B5917106 8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5917106.png)
8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is a synthetic compound that belongs to the family of coumarin derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various research fields.
Aplicaciones Científicas De Investigación
8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to possess anti-inflammatory, anti-oxidant, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of 8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the activity of certain enzymes, such as topoisomerase and cyclin-dependent kinases, which are involved in cell proliferation and DNA replication.
Biochemical and Physiological Effects
8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce oxidative stress and improve antioxidant status in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one in lab experiments is its potent anti-cancer activity. This compound can be used as a lead compound for the development of new anti-cancer agents. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one. One of the directions is to investigate the molecular mechanism of its anti-cancer activity. Another direction is to develop new derivatives of this compound with improved solubility and bioavailability. Additionally, the potential applications of this compound in other research fields, such as neurodegenerative diseases and diabetes, can be explored.
Métodos De Síntesis
The synthesis of 8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one can be achieved through several methods. One of the most common methods is the reaction of 7-hydroxy-3-phenylcoumarin with dibutylformamide in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place in refluxing toluene, and the product is obtained in moderate to good yields.
Propiedades
IUPAC Name |
8-[(dibutylamino)methyl]-7-hydroxy-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c1-3-5-14-25(15-6-4-2)16-20-22(26)13-12-19-23(27)21(17-28-24(19)20)18-10-8-7-9-11-18/h7-13,17,26H,3-6,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMWVTCYVARHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(Dibutylamino)methyl]-7-hydroxy-3-phenylchromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate](/img/structure/B5917033.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B5917047.png)
![4-methyl-N'-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)benzenesulfonohydrazide](/img/structure/B5917048.png)
![6-methyl-1-{[3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917054.png)
![6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917061.png)

![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917079.png)

![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917087.png)

![3-(3-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917102.png)

![8-{[butyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917112.png)